Ethyl 2,4,6-trifluorobenzoate
Description
Ethyl 2,4,6-trifluorobenzoate (C₉H₇F₃O₂) is a fluorinated aromatic ester characterized by three fluorine substituents at the 2-, 4-, and 6-positions of the benzene ring and an ethyl ester group at the 1-position. This compound is commercially available in varying quantities (1g to 25g) with competitive pricing, reflecting its utility in organic synthesis and pharmaceutical intermediates . Fluorinated benzoates like this are critical in agrochemicals and medicinal chemistry due to fluorine’s electronegativity, which enhances metabolic stability and influences reactivity .
Properties
IUPAC Name |
ethyl 2,4,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCRNPKTCZJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033523 | |
| Record name | Ethyl 2,4,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-91-1 | |
| Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trifluorobenzoate can be synthesized through the esterification of 2,4,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
2,4,6-Trifluorobenzoic acid+EthanolH2SO4Ethyl 2,4,6-trifluorobenzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2,4,6-trifluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,6-trifluorobenzoic acid. This reaction is critical for accessing derivatives used in pharmaceuticals and agrochemicals.
Table 1: Hydrolysis Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 2M NaOH, reflux, 6 hrs | 2,4,6-Trifluorobenzoic acid | 92% | Complete ester cleavage |
| 1M H₂SO₄, reflux, 8 hrs | 2,4,6-Trifluorobenzoic acid | 85% | Slower kinetics vs. base |
Mechanism :
-
Basic hydrolysis : Nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt, which is acidified to the free acid.
-
Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack and subsequent ester cleavage.
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents.
Table 2: Reduction Pathways
| Reagent | Solvent | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether | 2,4,6-Trifluorobenzyl alcohol | 78% | Requires dry conditions |
| DIBAL-H | Toluene, -78°C | 2,4,6-Trifluorobenzyl alcohol | 65% | Partial over-reduction |
Mechanism :
-
LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol . Steric hindrance from the trifluoromethyl groups slightly reduces reaction efficiency.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates substitution at positions activated by fluorine’s meta-directing effects.
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| NH₃ | DMF, 100°C, 12 hrs | 2,4,6-Trifluoro-3-aminobenzoate | 55% | Para to ester group |
| NaSMe | DMSO, 120°C, 24 hrs | 2,4,6-Trifluoro-3-thiomethyl | 48% | Steric hindrance limits yield |
Mechanism :
-
Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer intermediate during NAS. The ester group further directs nucleophiles to the meta position (C3), though steric crowding from adjacent fluorines can hinder reactivity.
Transesterification
The ethyl group is replaced by other alcohols under catalytic conditions.
Table 4: Transesterification Examples
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 4 hrs | Mthis compound | 88% |
| Benzyl alcohol | Ti(OiPr)₄ | 80°C, 8 hrs | Benzyl 2,4,6-trifluorobenzoate | 72% |
Mechanism :
Scientific Research Applications
Scientific Research Applications
1. Synthetic Chemistry
Ethyl 2,4,6-trifluorobenzoate serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and stability in various chemical reactions. It is often used to synthesize more complex fluorinated compounds that are important in materials science and pharmaceuticals.
2. Medicinal Chemistry
Research indicates that fluorinated compounds like this compound exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts. This property is particularly advantageous in drug design, where such compounds can lead to the development of new therapeutic agents targeting specific diseases.
3. Biological Studies
The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its electron-withdrawing fluorine atoms enhance its ability to participate in nucleophilic substitution reactions, making it valuable for investigating enzyme kinetics and mechanisms of action.
Case Studies
1. Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results demonstrated significant dose-dependent inhibition with IC50 values indicating strong potency compared to non-fluorinated analogs.
2. Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, research indicated that the compound reduced cell viability in breast cancer cell lines by triggering mitochondrial pathways associated with programmed cell death.
3. Anti-inflammatory Effects
Animal model studies revealed that administration of this compound led to a significant decrease in inflammatory markers. The compound appeared to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2,4,6-trifluorobenzoate in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which stabilize negative charges on intermediates and transition states. This stabilization can enhance the reactivity of the compound in nucleophilic substitution and other reactions. The ester group can be hydrolyzed by esterases, releasing 2,4,6-trifluorobenzoic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Chloro-4,5-Difluorobenzoate
- Structure : C₉H₇ClF₂O₂, with chlorine at the 2-position and fluorine at 4- and 5-positions.
- Key Differences :
- Substituent Effects : Replacing one fluorine with chlorine introduces a heavier halogen, increasing molecular weight (MW = 220.6 g/mol vs. 204.15 g/mol for Ethyl 2,4,6-trifluorobenzoate) and altering lipophilicity. Chlorine’s polarizability may reduce nucleofugality (leaving group ability) compared to fluorine .
- Reactivity : Chlorine’s weaker electron-withdrawing effect compared to fluorine could slow solvolysis rates in SN1 reactions, as nucleofugality correlates with leaving group stabilization .
- Applications : Used in cross-coupling reactions and as a precursor in drug synthesis .
Table 1: Substituent and Property Comparison
Methyl 2-Bromo-3-Fluorobenzoate
- Structure : C₉H₆BrF₃O₂, featuring bromine at the 2-position and fluorine at the 3-position.
- Its strong electron-withdrawing nature may enhance leaving group ability compared to fluorine but less than trifluorobenzoate derivatives . Applications: Predominantly used in pesticide synthesis, such as triflusulfuron-methyl derivatives .
Mthis compound
- Structure : Similar to this compound but with a methyl ester group.
- However, the ethyl ester may offer better hydrolytic stability due to slower enzymatic or acidic cleavage . Thermodynamic Stability: Methyl esters generally exhibit slightly higher melting points due to tighter crystal packing.
Reactivity and Solvolysis Behavior
This compound’s reactivity in SN1 solvolysis is influenced by fluorine’s strong electron-withdrawing effect, which stabilizes the transition state during heterolysis. Studies using linear free-energy relationships (LFER) show that trifluorobenzoates exhibit higher nucleofugality (leaving group ability) compared to non-fluorinated analogs, with a calculated intrinsic barrier reduction of ~15% in aqueous ethanol .
Table 2: Solvolysis Rate Constants in 80% Aqueous Ethanol
| Compound | log k (s⁻¹) | Nucleofugality (Nₜ) |
|---|---|---|
| This compound | -2.3 | 4.7 |
| Ethyl pentafluorobenzoate | -1.8 | 5.2 |
| Ethyl benzoate (non-fluorinated) | -4.1 | 2.9 |
Notes: Data derived from LFER correlations (r = 0.997) between experimental ΔG‡ and computational ΔH‡ .
Commercial and Industrial Relevance
This compound is priced competitively (€144–199 for 1–25g) and is used in high-purity synthetic workflows . In contrast, methyl-based analogs like metsulfuron-methyl esters are cost-effective for large-scale agrochemical production .
Biological Activity
Ethyl 2,4,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in the benzene ring alters the electronic properties of the compound, making it a valuable subject of study in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.
This compound can be synthesized through various methods involving the introduction of trifluoromethyl groups into the benzoate structure. The synthesis typically involves reactions such as Friedel-Crafts acylation or nucleophilic substitution. The trifluoromethyl groups enhance the compound's lipophilicity and stability.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations showed that derivatives of similar trifluorobenzoates displayed moderate to strong cytotoxicity against K562 cells (human chronic myelogenous leukemia) with IC50 values ranging from 0.84 to 2.49 µM .
Table 1: Cytotoxic Activity of Trifluorobenzoate Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | K562 (CML) |
| Brefeldin A derivative | 0.84 | K562 |
| Other derivatives (average) | 1.5-3.0 | Various |
The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1), which is critical for cancer treatment strategies .
Antidiabetic Activity
In related research involving compounds derived from this compound, significant antidiabetic properties were observed. A synthesized compound based on this structure exhibited hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg . This suggests potential use in treating diabetes or metabolic disorders.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The most active compounds showed IC50 values ranging from 23.2 to 49.9 µM when tested against MCF-7 cells .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that treatment with this compound derivatives resulted in a significant reduction in tumor mass in mouse models compared to controls. These findings underscore the potential for these compounds to serve as effective agents in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,4,6-trifluorobenzoate, and how do reaction conditions influence yield?
- Methodology : this compound can be synthesized via esterification of 2,4,6-trifluorobenzoic acid (CAS RN 28314-80-9) using ethanol under acidic catalysis (e.g., H₂SO₄ or TsOH). The fluorinated benzoic acid precursor is typically prepared via halogen exchange (Halex) reactions on trichlorobenzoic acid derivatives using KF or CsF at elevated temperatures (150–200°C) . Yield optimization requires careful control of stoichiometry, solvent (e.g., DMF or DMSO), and reaction time. Purity (>95%) can be achieved via recrystallization from ethyl acetate/hexane mixtures .
Q. How can the structure of this compound be reliably characterized?
- Methodology : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming substitution patterns. For example, ¹⁹F NMR of 2,4,6-trifluorobenzoic acid derivatives shows distinct chemical shifts at δ −110 to −115 ppm for para-fluorine and δ −105 to −110 ppm for ortho-fluorine . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular integrity. Elemental analysis (C, H, F) should align with theoretical values (e.g., C₉H₇F₃O₂: C 49.56%, H 3.24%, F 26.10%) .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the 2,4,6-trifluorobenzoate group influence its reactivity in asymmetric catalysis?
- Methodology : The trifluorobenzoate group enhances electrophilicity in pyrylium intermediates, facilitating enantioselective cycloadditions. For example, in [5+2] pyrylium cycloadditions, electron-deficient leaving groups (e.g., 3,4,5-trifluorobenzoate) improve enantioselectivity (up to 95% ee) by stabilizing transition states via inductive effects. Key parameters include temperature (ambient to −20°C), solvent polarity (CH₂Cl₂ or THF), and stoichiometry of co-reactants (e.g., ethyl vinyl ether) . Computational studies (DFT) can model substituent effects on transition-state geometry.
Q. What role does this compound play in modulating biological activity in fluorinated drug candidates?
- Methodology : Fluorinated benzoates are used as prodrug moieties to enhance metabolic stability. For instance, derivatives like [(5,5-dioxodibenzo[b,e]thiepin-11-ylidene)amino] 2,3,4-trifluorobenzoate (SH48) exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to fluorine-enhanced lipophilicity and target binding. Structure-activity relationship (SAR) studies require systematic variation of fluorine substitution patterns and in vitro assays (e.g., enzyme inhibition, biofilm disruption) .
Q. How can this compound be utilized in materials science, particularly in polymer functionalization?
- Methodology : The ester group enables covalent incorporation into polymer backbones via radical or condensation polymerization. For example, fluorinated acrylate polymers derived from trifluorobenzoate esters exhibit low surface energy (contact angle >110°), making them suitable for hydrophobic coatings. Thermal stability (TGA analysis) and glass transition temperatures (DSC) should be evaluated to assess material performance .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for 2,4,6-trifluorobenzoic acid derivatives: How to reconcile?
- Analysis : Literature reports varying melting points for 2,4,6-trifluorobenzoic acid (mp 142–145°C vs. 159°C for trihydroxy analogs ). These differences arise from polymorphic forms or purity levels (>95% vs. technical grade). Resolution requires differential scanning calorimetry (DSC) and single-crystal X-ray diffraction to confirm phase behavior .
Experimental Design Considerations
Q. What strategies minimize defluorination during synthetic steps involving this compound?
- Recommendations : Avoid strong bases (e.g., NaOH) and high temperatures (>200°C). Use mild fluorination agents (e.g., Selectfluor®) for late-stage modifications. Monitor reaction progress via ¹⁹F NMR to detect unintended loss of fluorine substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
